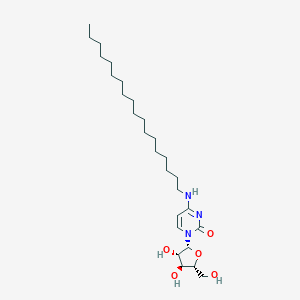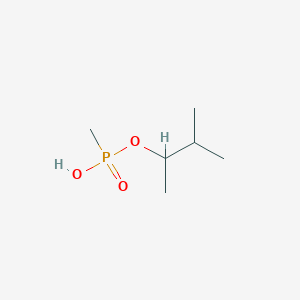![molecular formula C12H14O3 B123934 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene CAS No. 58851-64-2](/img/structure/B123934.png)
1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Monitoring and Analysis
Research indicates that naphthenic compounds, which include structures similar to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, play a significant role in environmental monitoring, particularly in analyzing oil sands process waters (OSPW). Advanced mass spectrometry techniques, including high- and medium-resolution methods, have been pivotal in characterizing naphthenic acids and other related compounds, facilitating the differentiation of sources and understanding their environmental impact. Techniques like synchronous fluorescence spectroscopy and X-ray absorption near edge spectroscopy (XANES) have been highlighted for their potential in environmental forensics, aiding in the chemical fingerprinting of OSPW and assessing the presence of industrially derived compounds in environmental samples (Headley et al., 2013).
Toxicity and Environmental Impact Studies
The presence and impact of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which share structural similarities with 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, in the environment have been extensively studied. These compounds, found in various ecosystems, are known for their potential toxicity, mutagenicity, and carcinogenicity. Understanding the physicochemical properties, occurrence, and toxicity of these compounds is crucial for assessing environmental risks and devising mitigation strategies. Studies have emphasized the need for comprehensive research to evaluate the health risks associated with OPAHs in food and environmental contexts, aiming to reduce their adverse effects (Ma & Wu, 2022).
Advances in Analytical Methods
The development of analytical methods for the precise characterization of naphthenic compounds, akin to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, is crucial for environmental science and engineering. Recent reviews have focused on the standardization of methods for semi-quantification of naphthenic acids in OSPW using mass spectrometry. These discussions emphasize the importance of methodological considerations such as extraction techniques, analysis instrumentation, calibration standards, and the use of surrogate/internal standards for accurate and reliable analysis. Such standardization efforts are fundamental for advancing environmental monitoring and remediation strategies (Kovalchik et al., 2017).
Biodegradation and Environmental Remediation
The biodegradation of polycyclic aromatic hydrocarbons (PAHs) and related compounds, including structures similar to 1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth2,3−boxirene, is a significant area of research in environmental remediation. Microbial degradation is identified as a primary mechanism for the ecological recovery of PAH-contaminated sites. Understanding the genetic regulation, microbial pathways, and the role of both ligninolytic and non-ligninolytic fungi in PAH degradation is essential for enhancing bioremediation efforts and mitigating the environmental impact of these compounds (Peng et al., 2008).
properties
IUPAC Name |
3,6-dimethoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-13-9-3-4-10(14-2)8-6-12-11(15-12)5-7(8)9/h3-4,11-12H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIDAWSWGWZKOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3C(O3)CC2=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209835 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58851-64-2 |
Source


|
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58851-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1a,2,7,7a-Tetrahydro-3,6-dimethoxynaphth[2,3-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)






